(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate

Description

Chemical Structure and Physicochemical Properties

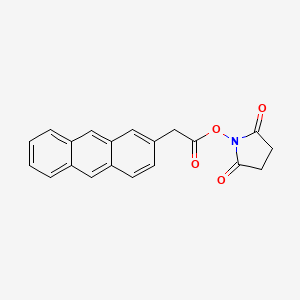

This compound represents a sophisticated molecular architecture that combines the polycyclic aromatic hydrocarbon anthracene with an activated ester functionality. The compound possesses the molecular formula C20H15NO4 and exhibits a molecular weight of 333.34 daltons. The structural framework consists of an anthracene moiety connected through an acetate linkage to a 2,5-dioxopyrrolidin-1-yl group, commonly referred to as an N-hydroxysuccinimide ester.

The compound's structural complexity arises from the integration of multiple functional domains that contribute distinct physicochemical properties. The anthracene component provides characteristic photophysical properties, including blue fluorescence under ultraviolet radiation, which is a hallmark of polycyclic aromatic hydrocarbons. This fluorescent behavior occurs due to the extended conjugated π-electron system present in the three fused benzene rings of the anthracene structure.

The N-hydroxysuccinimide ester portion of the molecule confers significant reactivity toward nucleophilic species, particularly amines. This reactivity profile makes the compound valuable for coupling reactions and bioconjugation applications. The ester functionality exhibits enhanced reactivity compared to conventional carboxylic acid derivatives due to the electron-withdrawing nature of the succinimide leaving group.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is alternatively known as 2-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester, which reflects the systematic naming approach that identifies the carboxylic acid precursor and the activating ester group.

The structural classification places this compound within several important chemical categories. Primarily, it belongs to the class of activated esters, specifically N-hydroxysuccinimide esters, which are widely recognized for their utility in peptide synthesis and bioconjugation chemistry. The anthracene component classifies the molecule as a polycyclic aromatic hydrocarbon derivative, positioning it within the broader family of aromatic compounds that exhibit distinctive photophysical properties.

From a functional group perspective, the compound contains both aromatic and aliphatic domains, with the anthracene system providing aromatic character and the acetate-succinimide linkage contributing aliphatic functionality. The presence of the imide nitrogen creates additional complexity in the electronic structure, influencing both the reactivity and stability of the molecule.

The compound can also be categorized as a 2-substituted anthracene derivative, distinguishing it from other positional isomers such as the 9-anthraceneacetic acid derivatives. This positional specificity affects both the photophysical properties and the steric accessibility of the reactive ester group, making the 2-position substitution pattern particularly valuable for certain applications.

Molecular Characteristics and Reactivity Profile

The molecular characteristics of this compound are defined by the interplay between its anthracene core and the activated ester functionality. The compound exhibits a calculated XLogP3 value of 3.1, indicating moderate lipophilicity that affects its solubility profile and biological permeability characteristics. The presence of four hydrogen bond acceptor sites contributes to its interaction potential with various molecular targets.

The rotatable bond count of four provides insight into the conformational flexibility of the molecule, particularly around the acetate linker region that connects the anthracene system to the succinimide ester. This flexibility influences both the reactivity of the ester group and the photophysical properties of the anthracene chromophore by affecting the relative orientation of these functional domains.

The reactivity profile of this compound is dominated by the nucleophilic susceptibility of the activated ester functionality. The N-hydroxysuccinimide leaving group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward amines and other nucleophiles. Research on similar N-hydroxysuccinimide esters has demonstrated that the aminolysis reaction proceeds through a tetrahedral intermediate, with the rate-determining step being the breakdown of this intermediate.

The anthracene component contributes additional reactivity patterns, including the potential for photodimerization under ultraviolet irradiation. This photochemical behavior involves the formation of [4+4] cycloaddition products, though this reaction is typically limited in solutions except under specific conditions. The anthracene system also undergoes characteristic electrophilic substitution reactions, typically at the 9-position, though the 2-substitution pattern in this compound may influence the regioselectivity of such reactions.

| Molecular Descriptor | Value | Chemical Significance |

|---|---|---|

| Complexity | 544 | High structural complexity |

| Exact Mass | 333.10010796 Da | Precise molecular mass |

| Monoisotopic Mass | 333.10010796 Da | Mass spectrometry reference |

| Hydrogen Bond Acceptors | 4 | Interaction potential |

| Rotatable Bonds | 4 | Conformational flexibility |

| XLogP3 | 3.1 | Moderate lipophilicity |

The thermal stability of the compound is influenced by both the anthracene core and the ester linkage. While anthracene derivatives generally exhibit good thermal stability, the presence of the activated ester group may introduce some temperature sensitivity, particularly in the presence of nucleophilic species or under basic conditions. Storage recommendations typically specify refrigerated conditions to maintain long-term stability and prevent hydrolysis of the ester functionality.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-18-7-8-19(23)21(18)25-20(24)10-13-5-6-16-11-14-3-1-2-4-15(14)12-17(16)9-13/h1-6,9,11-12H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIUNATBBMWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acid Activation : 9-Anthraceneacetic acid is treated with a carbodiimide reagent (e.g., dicyclohexylcarbodiimide, DCC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). This step generates an unstable O-acylisourea intermediate.

-

NHS Ester Formation : NHS is introduced to the activated intermediate, facilitating nucleophilic displacement and forming the stable NHS ester. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.

-

Workup and Purification : The crude product is isolated via solvent evaporation, followed by column chromatography using ethyl acetate/hexane gradients.

Key Parameters:

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 12–24 hours

-

Yield : ~60–75% (estimated based on analogous NHS ester syntheses)

Radical-Mediated Dehydrative Cyclization

An alternative pathway, adapted from radical-mediated imide syntheses, employs ammonium persulfate (APS) and dimethyl sulfoxide (DMSO) to facilitate cyclization. This method bypasses traditional coupling agents, offering a one-pot synthesis under oxidative conditions.

Experimental Workflow

-

Substrate Preparation : 9-Anthraceneacetic acid and NHS are dissolved in dioxane.

-

Oxidative Cyclization : APS (2 equiv) and DMSO (2 equiv) are added, and the mixture is heated to 100°C for 8–10 hours. The radical initiator promotes dehydrogenative coupling, forming the succinimide ring.

-

Purification : The product is extracted with ethyl acetate, washed with dilute HCl and brine, and recrystallized from ethanol.

Oxidative N-Heterocyclic Carbene (NHC) Catalysis

Emerging methodologies in organocatalysis propose the use of NHCs to mediate acyl transfer reactions under oxidative conditions. Although untested for this specific compound, this approach highlights potential advancements in stereoselective synthesis.

Proposed Mechanism

-

Acyl Azolium Formation : 9-Anthraceneacetic acid reacts with an NHC catalyst (e.g., triazolium salt) and an oxidant (e.g., dichlorodicyanoquinone, DDQ) to generate an acyl azolium intermediate.

-

NHS Coupling : The intermediate undergoes nucleophilic attack by NHS, releasing the NHC catalyst and forming the ester.

Key Advantages:

-

Stereocontrol : Potential for enantioselective synthesis.

-

Solvent Flexibility : Compatible with green solvents like acetonitrile.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide-Mediated | Room temp, anhydrous solvent | 60–75 | Well-established, high purity | Requires toxic coupling agents |

| Radical-Mediated | 100°C, APS/DMSO | 50–65 | Avoids coupling agents | High energy input, lower yield |

| Chlorination-Cyclization | 30–35°C, glacial acetic acid | 70–80 | Scalable, industrial applicability | Multi-step, corrosive reagents |

| NHC Catalysis | Oxidative, catalytic | N/A | Stereoselective potential | Experimental, untested |

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The compound can be reduced to form dihydroanthracene derivatives.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares its 2,5-dioxopyrrolidin-1-yl (succinimide) core with derivatives like ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate (). Key differences arise in the substituents:

- Target compound : 2-anthracen-2-ylacetate (aromatic, planar).

- Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate: Aliphatic hexanoate chain (flexible, non-aromatic).

Table 1: Structural Comparison

Electronic Properties and Computational Insights

Ab initio/DFT calculations in revealed that partial charges on nitrogen atoms in heterocycles and the C(2) position of the succinimide ester correlate with experimental reactivity . Extending this to the anthracene derivative:

Table 2: Hypothetical Electronic Comparison

Spectroscopic Characterization

Both compounds are characterized by ¹H-NMR, ¹³C-NMR, and IR spectroscopy. Key differences:

- Anthracene derivatives : Distinct aromatic proton signals (δ 7.5–8.5 ppm) and C-H out-of-plane bending in IR (~750 cm⁻¹).

- Aliphatic analogs : Prominent alkyl chain signals (δ 1.0–2.5 ppm) and C-O stretching (~1250 cm⁻¹) .

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate , also known as 9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester (CAS No. 14464-29-0), has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring fused with an anthracene moiety, which is significant for its biological activity.

Anticonvulsant Properties

Research indicates that derivatives of (2,5-dioxopyrrolidin-1-yl) compounds exhibit potent anticonvulsant properties. A study developed hybrid pyrrolidine derivatives that demonstrated significant efficacy in various seizure models:

- Maximal Electroshock (MES) Test : The lead compound showed an effective dose (ED50) of 23.7 mg/kg .

- Pentylenetetrazole-induced Seizures : An ED50 of 59.4 mg/kg was recorded.

These compounds are believed to act through multiple mechanisms, including sodium/calcium current inhibition and TRPV1 receptor antagonism, which are crucial for their anticonvulsant effects .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound also exhibits antinociceptive properties. The same lead compound from the previous study showed effectiveness in formalin-induced tonic pain models, indicating its potential for treating neuropathic pain .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of these compounds suggests favorable absorption and distribution characteristics. In vitro assays indicated that the lead compound had acceptable ADME-Tox properties, making it a candidate for further development in clinical settings .

Study 1: Hybrid Pyrrolidine Derivatives

A comprehensive study synthesized a library of N-benzyl-pyrrolidine derivatives. Out of 33 compounds tested for anticonvulsant activity, several showed promising results in both MES and scPTZ models:

| Compound ID | ED50 (MES) mg/kg | ED50 (scPTZ) mg/kg |

|---|---|---|

| Compound 4 | 67.65 | 42.83 |

| Compound 8 | 54.90 | 50.29 |

| Compound 20 | - | 47.39 |

These compounds were noted for their better safety profiles compared to established antiepileptic drugs like valproic acid .

Study 2: In Vivo Efficacy

Another study highlighted the multitargeted nature of these compounds in mouse models, confirming their broad-spectrum protective activity against seizures and pain . The findings suggest that these compounds could serve as multifunctional agents in treating epilepsy and associated pain conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via acylation or esterification reactions. For example, anthracene derivatives are often acetylated using acetic anhydride in the presence of a base (e.g., sodium acetate) to introduce reactive ester groups . Key parameters include reaction time, temperature, and stoichiometry. Prolonged reaction times may lead to over-acylation (e.g., diacetylated byproducts), requiring careful monitoring via TLC or HPLC. Optimization involves iterative adjustments: shorter reaction times (2–4 hours) for mono-functionalization and higher temperatures (80–100°C) to accelerate kinetics while avoiding decomposition.

Basic: How is structural characterization of this compound performed, particularly crystallographic analysis?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like DMSO or acetone. SHELX programs (e.g., SHELXL) are widely used for structure refinement . For non-crystalline samples, advanced NMR techniques (e.g., -DEPT, 2D COSY) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups. Computational tools (DFT) can predict bond angles and torsional strain to cross-verify experimental data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

The compound’s pyrrolidinone and anthracene moieties pose risks of skin/eye irritation and respiratory sensitization. Key protocols include:

- Engineering Controls : Use fume hoods to limit inhalation exposure .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate rinsing with water (15+ minutes for skin/eye contact) and medical consultation for persistent symptoms .

- Waste Disposal : Inert absorbents (e.g., sand) for spills, followed by sealed-container disposal .

Advanced: How can this compound be applied in designing fluorescent probes for bioimaging?

Methodological Answer:

The anthracene core provides π-conjugation for fluorescence. Functionalization at the 2-position with electron-withdrawing groups (e.g., dioxopyrrolidinyl esters) enhances photostability. For example, analogous oligothiophene fluorophores (OTFs) use similar ester linkages to tune emission wavelengths (e.g., 505–615 nm in DMSO) . Methodologically:

- Spectral Tuning : Modify substituents to shift (UV-vis) and (photoluminescence).

- Quantum Yield Optimization : Measure using integrated sphere systems and compare with reference standards (e.g., quinine sulfate).

Advanced: What mechanisms underlie its potential as an enzyme inhibitor, and how can binding affinity be quantified?

Methodological Answer:

Anthracene derivatives inhibit enzymes via π-π stacking with aromatic residues (e.g., tyrosine, tryptophan) or hydrophobic pocket interactions. To study this:

- Kinetic Assays : Use Michaelis-Menten plots to determine (inhibition constant).

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., kinases) and resolve structures via XRD to identify binding sites .

- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity scores, validated by experimental IC values .

Advanced: How can computational modeling resolve contradictions in reported bioactivity or fluorescence efficiency?

Methodological Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to simulate DMSO/water environments and compare with experimental .

- Molecular Dynamics (MD) : Simulate compound-protein interactions over 100+ ns to assess stable binding conformations missed in static models.

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem, crystallographic databases) to identify outliers or context-dependent trends .

Advanced: How to address low yields or purity in scaled-up synthesis?

Methodological Answer:

Common issues include side reactions (e.g., hydrolysis of the dioxopyrrolidinyl ester) or anthracene oxidation. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.